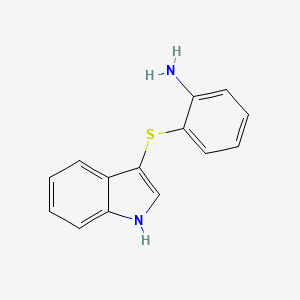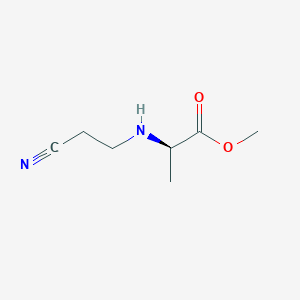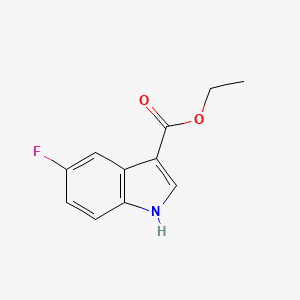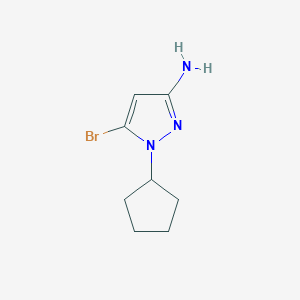
N-Benzyl-1-propyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
準備方法
The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazol-3-amine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
化学反応の分析
N-Benzyl-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce any present functional groups to their corresponding alcohols or amines.
科学的研究の応用
N-Benzyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
作用機序
The mechanism of action of N-Benzyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
N-Benzyl-1-propyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Benzyl-1H-pyrazol-3-amine: Similar in structure but lacks the propyl group, which can influence its reactivity and biological activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and potential biological activities compared to other pyrazole derivatives .
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
N-benzyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15) |
InChIキー |
ACDDIHFDGYVYKV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11730824.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11730836.png)

![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730846.png)
![1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
![4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11730862.png)


![4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B11730877.png)


![1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol](/img/structure/B11730887.png)
